N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Description

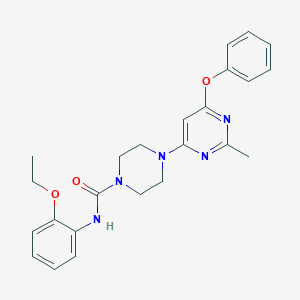

N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic piperazine-carboxamide derivative characterized by two distinct structural motifs:

- Aryl carboxamide moiety: A 2-ethoxyphenyl group attached to the carboxamide nitrogen.

- Piperazine-linked heterocycle: A 2-methyl-6-phenoxypyrimidin-4-yl substituent on the piperazine ring.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-3-31-21-12-8-7-11-20(21)27-24(30)29-15-13-28(14-16-29)22-17-23(26-18(2)25-22)32-19-9-5-4-6-10-19/h4-12,17H,3,13-16H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZQRQVOISXCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials may include 2-ethoxyaniline, 2-methyl-6-phenoxypyrimidine, and piperazine-1-carboxylic acid. The reactions may involve:

- **Nucleophilic substitution

Biological Activity

N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and its structural components, which include a piperazine ring and a pyrimidine moiety. The presence of an ethoxy group and a phenoxypyrimidine structure suggests potential interactions with biological targets involved in cell signaling pathways.

Research indicates that this compound acts as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction. The MLL fusion proteins are implicated in various hematological malignancies, making this compound a candidate for targeted therapy in such conditions. By disrupting the menin-MLL interaction, the compound may induce apoptosis in cancer cells and inhibit their proliferation.

Biological Activity Data

Case Studies

- Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced the growth of various cancer cell lines, particularly those expressing MLL fusion proteins. The compound showed IC50 values in the low micromolar range, indicating potent activity.

- Animal Models : In vivo experiments using mouse models of leukemia showed that treatment with this compound resulted in a significant decrease in tumor size and improved survival rates compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Combination Therapies : Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination, potentially allowing for lower doses and reduced side effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Aryl Carboxamide Group

The 2-ethoxyphenyl group in the target compound differentiates it from analogues with halogenated or alkyl-substituted aryl rings. Key comparisons include:

Table 1: Substituent Effects on Physical Properties

Key Observations :

Heterocyclic Modifications on the Piperazine Ring

The 2-methyl-6-phenoxypyrimidin-4-yl group distinguishes the target compound from analogues with quinazoline, thiadiazole, or indole substituents:

Table 2: Heterocyclic Substituent Comparisons

Key Observations :

- Quinazolinone derivatives (e.g., A25–A30) show strong hydrogen-bonding capacity due to the 4-oxo group, influencing solubility and target binding .

- Pyrimidine variants (e.g., 25j) are associated with kinase inhibition, suggesting the target compound may share similar mechanistic pathways .

- Phenoxy groups (as in the target compound) may enhance lipophilicity compared to smaller substituents like halogens, affecting pharmacokinetics.

Structural Conformation and Spectral Data

The piperazine ring in carboxamide derivatives typically adopts a chair conformation , as seen in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . This conformation stabilizes the molecule and influences interactions with biological targets.

Spectral Comparisons :

- ¹H NMR : Aromatic protons in ethoxyphenyl groups resonate at δ 6.5–7.0 (unreported for the target compound but inferred from analogues like A28: δ 6.9–7.3) .

- ESI-MS : Molecular ion peaks for piperazine-carboxamides typically align with calculated values within ±0.5 Da (e.g., A31: 452.1 vs. 452.2 calculated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.